Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
Overview
Description
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: is a chemical compound with the molecular formula C19H20O4 Bis[4-(oxiran-2-yl)methoxy]phenyl]methane . This compound is a type of epoxy resin, which is widely used in various industrial applications due to its excellent mechanical properties and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- typically involves the reaction of bisphenol F with epichlorohydrin . The reaction proceeds through the formation of a chlorohydrin intermediate, which is then dehydrochlorinated to form the epoxy group. The reaction conditions include maintaining a temperature of around 60-80°C and using a basic catalyst such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the reaction mixture is maintained under controlled conditions to ensure consistent quality. The resulting epoxy resin is then purified and processed into various forms, such as liquid or solid resins, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: undergoes several types of reactions, including:
Oxidation: : The epoxy group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: : The compound can be reduced to form alcohols or other reduced forms.
Substitution: : The epoxy group can react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and osmium tetroxide . The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: : Common reagents include sodium borohydride and lithium aluminum hydride . The reaction is usually performed in anhydrous conditions to prevent hydrolysis of the epoxy group.
Substitution: : Common nucleophiles include amines , alcohols , and phenols . The reaction is often carried out in the presence of a catalyst such as triethylamine or imidazole .
Major Products Formed
Diols: : Resulting from the oxidation of the epoxy group.
Alcohols: : Resulting from the reduction of the epoxy group.
Substituted Epoxy Compounds: : Resulting from the substitution reactions with various nucleophiles.
Scientific Research Applications
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of various chemical compounds, including polymers and resins.
Biology: : Employed in the study of cell membranes and interactions with biological molecules.
Medicine: : Utilized in the development of drug delivery systems and medical adhesives.
Industry: : Applied in the production of coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism by which Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- exerts its effects involves the epoxy group reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and resins, which contribute to the material's strength and durability.
Comparison with Similar Compounds
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: is similar to other epoxy resins such as bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) . it is unique in its chemical structure and properties , which make it suitable for specific applications where high mechanical strength and chemical resistance are required.
List of Similar Compounds
Bisphenol A diglycidyl ether (BADGE)
Bisphenol F diglycidyl ether (BFDGE)
Epichlorohydrin
Phenol-formaldehyde resins
Properties
IUPAC Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSKXFJFGTBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58145-38-3 | |
Record name | Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58145-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00866406 | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
39817-09-9, 54208-63-8 | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54208-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol F diglycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039817099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylenebis(2-gylcidyloxyphenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054208638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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